Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur reagents and appropriate precursors.
Introduction of the isobutyramido group: This step involves the reaction of the thiophene derivative with isobutyryl chloride in the presence of a base to form the isobutyramido group.
Addition of the thiocyanato group: The thiocyanato group is introduced using thiocyanate salts under suitable conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s aromatic thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Ethyl 5-isobutyramido-3-methyl-4-bromothiophene-2-carboxylate
- Ethyl 5-isobutyramido-3-methyl-4-chlorothiophene-2-carboxylate
Uniqueness
Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, such as halogens or amino groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-methyl-5-(2-methylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-5-18-13(17)10-8(4)9(19-6-14)12(20-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXMYLWVIWYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)SC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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